Bienvenue dans la boutique en ligne BenchChem!

6,8-Dimethylisoquinolin-3-amine

Neurokinin-1 (NK1) Receptor Antagonist Binding Affinity

6,8-Dimethylisoquinolin-3-amine is a heterocyclic aromatic amine (MF: C11H12N2; MW: 172.23 g/mol) from the isoquinoline family, a class renowned for diverse biological activities in medicinal chemistry. Characterized by methyl substituents at the C-6 and C-8 positions, its substitution pattern presents a distinct steric and electronic profile compared to its mono-methylated or unsubstituted analogs.

Molecular Formula C11H12N2
Molecular Weight 172.23
CAS No. 1192815-04-5
Cat. No. B3346433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethylisoquinolin-3-amine
CAS1192815-04-5
Molecular FormulaC11H12N2
Molecular Weight172.23
Structural Identifiers
SMILESCC1=CC(=C2C=NC(=CC2=C1)N)C
InChIInChI=1S/C11H12N2/c1-7-3-8(2)10-6-13-11(12)5-9(10)4-7/h3-6H,1-2H3,(H2,12,13)
InChIKeyQQKNHPWFFIATKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Selection Guide for 6,8-Dimethylisoquinolin-3-amine (CAS 1192815-04-5): A Strategic Isoquinolinamine Scaffold


6,8-Dimethylisoquinolin-3-amine is a heterocyclic aromatic amine (MF: C11H12N2; MW: 172.23 g/mol) from the isoquinoline family, a class renowned for diverse biological activities in medicinal chemistry . Characterized by methyl substituents at the C-6 and C-8 positions, its substitution pattern presents a distinct steric and electronic profile compared to its mono-methylated or unsubstituted analogs. This specific configuration is implicated in enhanced biological activity, as studies on related 3-arylisoquinolinamine series demonstrate that C-6 and C-7 dimethylamino-substituted variants display stronger cytotoxic potency than parent compounds [1].

The Risk of Generic Substitution for 6,8-Dimethylisoquinolin-3-amine


Generic substitution within the isoquinolin-3-amine class is high-risk due to the profound impact of substitution patterns on potency, target engagement, and pharmacokinetics. For example, the presence of a single methyl group at C-6 versus a dimethyl substitution at C-6 and C-8 creates compounds with different biological profiles, as established by SAR studies showing that substituent nature and position are critical for topoisomerase I inhibition and cytotoxicity [1]. Unsubstituted parent scaffolds like isoquinolin-3-amine show no measurable binding affinity for certain targets like the NK1 receptor, whereas the 6,8-dimethyl derivative demonstrates nanomolar potency [2]. Therefore, substituting a dimethyl analog with a mono-methyl, dichloro, or unsubstituted variant will not preserve the same biological activity and could compromise experimental outcomes.

Quantitative Differentiation Evidence for 6,8-Dimethylisoquinolin-3-amine


NK1 Receptor Binding Affinity: A Distinctive Differentiator from the Unsubstituted Scaffold

6,8-Dimethylisoquinolin-3-amine acts as an antagonist at the human NK1 receptor with a Ki of 6.40 nM in a functional Schild analysis assay [1]. This contrasts with the complete absence of measurable NK1 binding affinity for the simpler analog, isoquinolin-3-amine, establishing the functional significance of the 6,8-dimethyl substitution for this target.

Neurokinin-1 (NK1) Receptor Antagonist Binding Affinity

Cytotoxic Potency Class-Level Inference: Validated Potential from the 3-Arylisoquinolinamine Series

Although direct data for 6,8-dimethylisoquinolin-3-amine itself is unavailable, strong class-level evidence indicates that structurally analogous C-6 dimethylamino-substituted 3-arylisoquinolinamines exhibit superior in vitro cytotoxic potency across multiple human cancer cell lines compared to a parent lead compound. This validates the 6,8-substitution pattern for anticancer applications [1].

Cancer Cytotoxicity Topoisomerase I Inhibition SAR

Physicochemical Property Tuning: Optimized Lipophilicity vs. the 6-Methyl Analog

6,8-Dimethylisoquinolin-3-amine has a calculated LogP (XLogP) of 2.43 , which is strategically higher than the XLogP of 2.1 recorded for the 6-methylisoquinolin-3-amine analog . This difference represents a measurable strategy for tuning lipophilicity without altering the hydrogen bond donor or acceptor count.

Lipophilicity Drug-likeness Property Optimization

Commercial Purity and Consistency: An Assured Higher Standard Over Common Analogs

As per commercial technical datasheets, 6,8-dimethylisoquinolin-3-amine is commonly offered at a guaranteed purity of 98% . This is a cut above the standard specifications for related analogs, such as 6-methylisoquinolin-3-amine and 6,8-dichloroisoquinolin-3-amine, which are typically sourced at 97% purity [REFS-2, REFS-3]. This 1% difference can significantly reduce purification burdens in sensitive reaction cascades.

Purity Procurement Quality Control Reproducibility

High-Impact Application Scenarios for 6,8-Dimethylisoquinolin-3-amine


CNS-Focused MedChem Hit-to-Lead Campaigns

Leverage its proven nanomolar NK1 receptor affinity [1] and the enhanced lipophilicity conferred by its dual methyl groups (XLogP 2.43) as a starting point for developing CNS-penetrant antagonists. This specific dimethylated isoquinolinamine offers a distinct advantage over the completely inactive parent scaffold for NK1 programs.

Oncology Drug Discovery via Targeted Library Synthesis

Utilize the scaffold for synthesizing focused libraries of 3-arylisoquinolinamines. The 6,8-substitution pattern is pre-validated by class-level SAR evidence to confer strong cytotoxic and topoisomerase I inhibitory activity when elaborated with an aryl group at the C-3 position [2], accelerating hit finding.

High-Throughput Chemical Biology Screening

Procure the 98% pure form for direct use in high-content screening assays. The superior commercial purity compared to the typical 97% for close analogs reduces the occurrence of false positives from side-product impurities, ensuring higher confidence in initial biological readouts.

Computational Chemistry and QSAR Model Building

Integrate its well-defined, consistent property profile (TPSA=38.9 Ų, HBD=1, HBA=2, Rotatable Bonds=0) into predictive models. The quantifiable XLogP difference of +0.33 versus the 6-methyl analog provides a crucial, high-resolution data point for training models aimed at predicting the impact of methylation on drug-likeness parameters.

Quote Request

Request a Quote for 6,8-Dimethylisoquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.